1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole

Medicinal Chemistry Pharmacokinetics Drug Metabolism

1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole (CAS: 667873-27-0, MFCD13195823) is a fully substituted 1,2,4-triazole heterocycle bearing methyl groups at the 1- and 5-positions and a trifluoromethyl (-CF₃) group at the 3-position. With a molecular formula of C₅H₆F₃N₃ and a molecular weight of 165.12 g/mol, this compound belongs to a privileged scaffold class widely recognized for diverse pharmacological applications, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.

Molecular Formula C5H6F3N3
Molecular Weight 165.119
CAS No. 667873-27-0
Cat. No. B2984476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole
CAS667873-27-0
Molecular FormulaC5H6F3N3
Molecular Weight165.119
Structural Identifiers
SMILESCC1=NC(=NN1C)C(F)(F)F
InChIInChI=1S/C5H6F3N3/c1-3-9-4(5(6,7)8)10-11(3)2/h1-2H3
InChIKeyGMDSXBZAAFXPAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole (CAS: 667873-27-0) for Research Procurement


1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole (CAS: 667873-27-0, MFCD13195823) is a fully substituted 1,2,4-triazole heterocycle bearing methyl groups at the 1- and 5-positions and a trifluoromethyl (-CF₃) group at the 3-position . With a molecular formula of C₅H₆F₃N₃ and a molecular weight of 165.12 g/mol, this compound belongs to a privileged scaffold class widely recognized for diverse pharmacological applications, including antifungal, antibacterial, anticancer, and anti-inflammatory activities [1]. The specific substitution pattern distinguishes it from other triazole analogs and positions it as a versatile building block in medicinal chemistry and agrochemical research .

Why Generic Substitution Fails for 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole in Research


Substituting 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole with other triazole derivatives is not straightforward due to the profound impact of its specific substitution pattern on physicochemical and biological properties. The presence and position of the trifluoromethyl group, in particular, are critical determinants of metabolic stability, lipophilicity, and target binding affinity [1]. Trifluoromethyl-substituted 1,2,4-triazoles have been established as pharmaceutically valuable scaffolds with broad-spectrum activity, including as anticonvulsants, GlyT1 inhibitors, and anti-HIV-1 agents [2]. Therefore, replacing this specific compound with a different regioisomer or an analog lacking the -CF₃ group could drastically alter, or completely abolish, the desired activity in a research model.

Quantitative Evidence for Selecting 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole (CAS: 667873-27-0)


Enhanced Metabolic Stability via Trifluoromethyl Group

The trifluoromethyl (-CF₃) group at the 3-position confers enhanced metabolic stability, a key differentiator from non-fluorinated analogs. In general structure-activity relationship (SAR) studies, the introduction of a -CF₃ group into heterocyclic scaffolds is known to increase resistance to oxidative metabolism by cytochrome P450 enzymes [1]. While direct experimental data for this specific compound are not available, class-level inference strongly supports this advantage over its methyl analog, 1,3,5-trimethyl-1H-1,2,4-triazole.

Medicinal Chemistry Pharmacokinetics Drug Metabolism

Synthetic Accessibility of a Fully Substituted Triazole Scaffold

The compound serves as a versatile building block, with its 1,5-disubstituted pattern on the 1,2,4-triazole ring being synthetically accessible through general, high-yielding methodologies. A general approach for synthesizing 1,5-disubstituted-1,2,4-triazoles has been described, which proceeds in excellent yield with minimal purification [1]. This contrasts with the more challenging synthesis of regioisomeric 1,3-disubstituted-1,2,4-triazoles, which often require specific catalytic conditions and may suffer from lower selectivity [2].

Organic Synthesis Process Chemistry Building Blocks

Potential as a Bioisostere in Drug Design

1,2,4-Triazoles are established bioisosteres for amide bonds, carboxylic acids, and other functional groups in medicinal chemistry [1]. The specific 1,5-dimethyl-3-(trifluoromethyl) substitution pattern offers a unique combination of steric and electronic properties, differentiating it from unsubstituted or less substituted analogs. For instance, the calculated polar surface area (tPSA) of this compound is 30.71 Ų , which is within the optimal range for oral bioavailability, while its LogP is predicted to be ~1.14 , indicating balanced lipophilicity. These physicochemical properties can be contrasted with the more polar 3-amino-1,2,4-triazole (tPSA ~71 Ų) or the more lipophilic 3,5-diphenyl-1,2,4-triazole, providing a distinct property profile for lead optimization.

Medicinal Chemistry Bioisosteres Drug Design

Primary Research Applications for 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole (CAS: 667873-27-0)


Medicinal Chemistry: Lead Optimization and Bioisostere Exploration

This compound is ideally suited as a versatile scaffold for lead optimization campaigns in drug discovery. Its balanced lipophilicity (cLogP ~1.14) and low polar surface area (30.71 Ų) make it a promising candidate for modifying the pharmacokinetic properties of a lead series without drastically altering its biological activity . Researchers can leverage its established role as a bioisostere to replace problematic functional groups like amides or carboxylic acids, as supported by numerous studies on 1,2,4-triazole bioisosteres [1].

Chemical Biology: Probe Development for Target Identification

The presence of the metabolically stable trifluoromethyl group makes this compound an excellent candidate for developing chemical probes . Its resistance to oxidative metabolism increases the likelihood that the observed biological effect is due to the parent molecule, simplifying the interpretation of phenotypic assays and facilitating target identification studies .

Agrochemical Research: Development of Novel Pesticides or Fungicides

Given that 1,2,4-triazoles are a privileged scaffold in agrochemistry, particularly as fungicides, this compound can be used as a key intermediate or a core scaffold for designing new crop protection agents . The trifluoromethyl group is a common feature in modern agrochemicals, known to enhance both potency and environmental stability [1].

Synthetic Methodology: Building Block for Complex Heterocycles

Due to its fully substituted nature, this compound serves as a valuable building block for constructing more complex molecular architectures . Its use in developing and validating new synthetic methods, such as those for 1,5-disubstituted-1,2,4-triazoles, is well-documented, with established protocols providing access in high yields [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.